(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol
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Overview
Description
(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol: is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and an additional fluorine atom attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2,5-difluorobenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones or aldehydes.
Reduction: Formation of difluorophenyl alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenyl derivatives. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates .
Medicine: Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable intermediate in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Fluorine substitution can also affect the compound’s electronic properties, enhancing its reactivity and stability in biological systems .
Comparison with Similar Compounds
(1S)-2-Chloro-1-(2,4-Difluorophenyl)ethanol: This compound features a chlorine atom instead of a fluorine atom, which can alter its chemical reactivity and biological activity.
tert-Butyl {(1S)-2-(3,5-Difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl} carbamate: This compound contains an oxirane ring and a carbamate group, providing different chemical and biological properties compared to (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol.
Uniqueness: The unique combination of fluorine atoms in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKXNTSGRRTPQV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CF)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CF)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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